Synthetic Yield Under Identical Moisture-Tolerant Conditions: SerNCA vs. ThrNCA vs. HypNCA
In the only published method that successfully produces hydroxyl-bearing NCA monomers with convincing characterization, 4-(hydroxymethyl)oxazolidine-2,5-dione (SerNCA) was isolated at 71% yield under 68% environmental humidity using epoxy-mediated HCl scavenging. Under the identical protocol, the structurally analogous L-threonine NCA (ThrNCA) — differing only by a single additional backbone methyl group — gave only 46% yield, while 4-hydroxy-L-proline NCA (HypNCA) achieved 75% yield [1]. The 25-percentage-point yield advantage of SerNCA over ThrNCA is substantial for procurement decisions where monomer cost and multi-step synthesis efficiency are critical.
| Evidence Dimension | Isolated synthetic yield under moisture-tolerant NCA synthesis protocol |
|---|---|
| Target Compound Data | 4-(Hydroxymethyl)oxazolidine-2,5-dione (SerNCA): 71% isolated yield |
| Comparator Or Baseline | L-Threonine NCA (ThrNCA): 46% isolated yield; 4-Hydroxy-L-proline NCA (HypNCA): 75% isolated yield |
| Quantified Difference | SerNCA yield exceeds ThrNCA by +25 percentage points (absolute); SerNCA yield is 4 percentage points lower than HypNCA |
| Conditions | Epoxy-mediated HCl scavenging (propylene oxide), environmental humidity 68%, room temperature, identical workup for all three monomers |
Why This Matters
This yield ranking directly informs procurement economics: for each gram of monomer required, SerNCA demands significantly less starting material and purification effort than the threonine analogue, and is nearly on par with the proline derivative.
- [1] Tian, Z.-Y., Zhang, Z., Wang, S. & Lu, H. A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides. Nature Communications 12, 5810 (2021). View Source
